molecular formula C15H12ClCrN3NaO7S+ B12733299 Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) CAS No. 94276-28-5

Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-)

Cat. No.: B12733299
CAS No.: 94276-28-5
M. Wt: 488.8 g/mol
InChI Key: JZZLEVJAVHHPRR-UHFFFAOYSA-N
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Description

Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) is a complex organic-inorganic hybrid compound It features a quinoline-based azo dye complexed with a chromate ion, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) typically involves the following steps:

    Azo Coupling Reaction: The initial step involves the diazotization of 5-chloro-2-aminophenol, followed by coupling with 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxylic acid to form the azo dye.

    Complexation: The azo dye is then reacted with sodium chromate under controlled pH conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling and complexation reactions, with careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxy groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in various applications due to its intense color and stability.

    Analytical Chemistry: Employed as a reagent for the detection of metal ions.

Biology

    Biological Staining: Utilized in staining techniques for microscopy.

    Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes.

Medicine

    Pharmacology: Explored for its potential therapeutic effects, particularly in cancer research.

Industry

    Textile Industry: Used as a dye for fabrics.

    Paints and Coatings: Incorporated into paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo and chromate components. The azo group can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The chromate ion can participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (4-hydroxy-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)benzenesulphonato(3-))hydroxychromate(1-)
  • Sodium (5-chloro-2-hydroxy-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)benzenesulphonato(3-))hydroxychromate(1-)

Uniqueness

Sodium (5-chloro-3-((1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)azo)-2-hydroxybenzenesulphonato(3-))hydroxychromate(1-) is unique due to the presence of the chloro group, which can participate in additional chemical reactions, and the specific arrangement of the azo and chromate components, which may confer distinct chemical and biological properties.

Properties

CAS No.

94276-28-5

Molecular Formula

C15H12ClCrN3NaO7S+

Molecular Weight

488.8 g/mol

IUPAC Name

sodium;5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydrate

InChI

InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;;+1;

InChI Key

JZZLEVJAVHHPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.O.[Na+].[Cr]

Origin of Product

United States

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